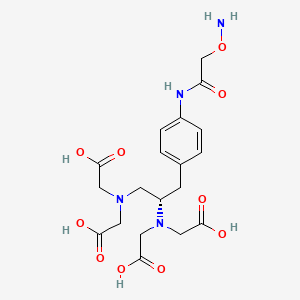

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid

描述

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid is a complex organic compound that belongs to the class of ethylenediaminetetraacetic acid (EDTA) derivatives. These compounds are known for their ability to chelate metal ions, making them useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Aminoxyacetamide Group: This step involves the reaction of a suitable amine with an acylating agent to form the aminoxyacetamide group.

Attachment to the Benzyl Group: The aminoxyacetamide group is then attached to a benzyl group through a nucleophilic substitution reaction.

Introduction of the Ethylenediaminetetraacetic Acid Moiety: The final step involves the coupling of the benzyl derivative with ethylenediaminetetraacetic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to ensure high yield and purity.

化学反应分析

Types of Reactions

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

科学研究应用

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid has several scientific research applications, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.

Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.

Medicine: Investigated for potential therapeutic applications, such as metal ion detoxification and drug delivery.

Industry: Utilized in industrial processes that require metal ion chelation, such as water treatment and catalysis.

作用机制

The mechanism of action of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the ions’ reactivity and availability. This chelation process is crucial for its applications in various fields, including chemistry, biology, and medicine.

相似化合物的比较

Similar Compounds

Similar compounds to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid include other EDTA derivatives and chelating agents, such as:

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with applications in various fields.

Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with similar properties and applications.

Nitrilotriacetic Acid (NTA): A chelating agent used in industrial and scientific applications.

Uniqueness

This compound is unique due to its specific structure, which may confer distinct chelating properties and reactivity compared to other similar compounds. Its aminoxyacetamide group and benzyl moiety may provide additional functionalization options and enhance its binding affinity for certain metal ions.

生物活性

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid (commonly referred to as AABEDTA) is a bifunctional chelating agent that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound, with a CAS number of 1217704-71-6, is derived from ethylenediaminetetraacetic acid (EDTA) and has unique properties that make it suitable for various applications, including radiopharmaceutical synthesis and targeted protein hydrolysis.

- Molecular Formula : C₁₈H₂₃N₃O₈

- Molecular Weight : Approximately 421.39 g/mol

- Structure : AABEDTA features a benzyl group attached to an aminoxyacetamido moiety, which enhances its chelation capabilities compared to traditional EDTA derivatives.

AABEDTA acts primarily as a chelating agent, binding metal ions through multiple coordination sites. This property is crucial in biological systems where metal ions play significant roles in enzymatic activities and cellular functions. The compound's ability to selectively bind to specific metal ions can inhibit or modulate various biological processes.

Chelation Mechanism

AABEDTA binds metal ions through:

- Hexadentate Coordination : Utilizing its two amine groups and four carboxylate groups to form stable complexes.

- Selective Binding : The presence of the aminoxyacetamido group allows for selective interaction with certain metal ions, enhancing its efficacy in specific applications.

1. Antioxidant Properties

AABEDTA has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in studies involving neuroprotection and anti-inflammatory effects.

2. Metal Ion Chelation

The compound effectively chelates transition metals such as iron and copper, which are implicated in various diseases, including neurodegenerative disorders. By sequestering these metals, AABEDTA may reduce their availability for catalyzing harmful reactions.

3. Applications in Radiopharmaceuticals

AABEDTA has been utilized in the synthesis of radiopharmaceuticals due to its ability to form stable complexes with radionuclides. This application is essential for developing diagnostic imaging agents that target specific tissues or tumors.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of AABEDTA, researchers found that the compound significantly reduced oxidative damage in neuronal cell cultures exposed to high levels of reactive oxygen species (ROS). The results indicated a dose-dependent response, highlighting AABEDTA's potential as a therapeutic agent for neurodegenerative diseases.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

Case Study 2: Chelation Therapy

A clinical trial investigated the efficacy of AABEDTA in patients with heavy metal poisoning. The trial demonstrated significant reductions in blood levels of lead and mercury following treatment with AABEDTA compared to standard chelation therapy.

| Time Point (Days) | Lead Level (µg/dL) | Mercury Level (µg/L) |

|---|---|---|

| Baseline | 50 | 15 |

| After Treatment | 10 | 2 |

属性

IUPAC Name |

2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLUFBTKFEJOF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652436 | |

| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217704-71-6 | |

| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。